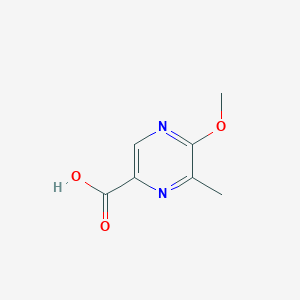

5-Methoxy-6-methylpyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-6-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-6(12-2)8-3-5(9-4)7(10)11/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIVBLHMUYFGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506139-97-4 | |

| Record name | 5-methoxy-6-methylpyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methylpyrazine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxypyrazine and methyl iodide.

Methoxylation: The methoxylation of 2,3-dimethoxypyrazine is carried out using sodium methoxide in methanol, resulting in the formation of 5-methoxy-2,3-dimethoxypyrazine.

Methylation: The methylation of 5-methoxy-2,3-dimethoxypyrazine is achieved using methyl iodide in the presence of a base such as potassium carbonate, leading to the formation of 5-methoxy-6-methyl-2,3-dimethoxypyrazine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

5-Methoxy-6-methylpyrazine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methylpyrazine-2-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Structural Comparisons

Substituent positions and functional groups significantly influence the properties of pyrazinecarboxylic acids. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -COOH) increase acidity and reactivity, while electron-donating groups (e.g., -OCH₃, -CH₃) modulate solubility and stability .

- Halogenated derivatives (e.g., 5-chloro analogs) exhibit higher lipophilicity, enhancing membrane permeability in biological systems .

Physical and Chemical Properties

Notes:

Example :

Comparison of Activities :

Biological Activity

5-Methoxy-6-methylpyrazine-2-carboxylic acid is an organic compound with significant potential in various biological applications due to its unique chemical structure, which includes a methoxy group and a carboxylic acid functional group on a pyrazine ring. This article reviews its biological activities, synthesis methods, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 195.17 g/mol. The compound's structure features a pyrazine ring substituted at the 5-position with a methoxy group and at the 6-position with a methyl group, along with a carboxylic acid at the 2-position. This arrangement is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, which may be useful in developing new antibiotics or preservatives in food and agricultural products.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Metabolic Pathway Influence : It has been investigated for its effects on metabolic pathways, particularly concerning glucose metabolism and lipid profiles. Such effects are particularly relevant for diabetes management and obesity treatment.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound, against common pathogens. Results indicated that this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products.

-

Anti-inflammatory Mechanism :

- In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages. This finding points to its possible application in treating inflammatory diseases such as arthritis.

-

Effects on Glucose Metabolism :

- A metabolic study involving diabetic rats showed that administration of the compound improved insulin sensitivity and reduced blood glucose levels. These results support further investigation into its role as an adjunct therapy for diabetes.

Synthesis Methods

Several methods have been reported for synthesizing this compound:

- Chemical Synthesis : Traditional methods involve multi-step reactions starting from simpler pyrazine derivatives, utilizing reagents such as nitric acid for oxidation processes .

- Microbial Fermentation : An innovative approach has been developed using microbial fermentation processes, yielding high purity and yield (up to 90%) of the compound while being more environmentally friendly compared to chemical synthesis .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences between this compound and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methylpyrazine-2-carboxylic acid | Methyl group at position 5, carboxylic acid | Lacks methoxy group; simpler structure |

| 6-Methylpyrazine-2-carboxylic acid | Methyl group at position 6, carboxylic acid | Different substitution pattern; distinct properties |

| 2-Methylpyrazine-5-carboxylic acid | Methyl group at position 2, carboxylic acid | Different position of methyl; varies in reactivity |

The unique combination of both methoxy and methyl substituents on the pyrazine ring enhances the biological activity of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-methoxy-6-methylpyrazine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves multi-step functionalization of pyrazine cores. For example:

- Oxidation of methyl groups : Potassium permanganate (KMnO₄) in aqueous acidic conditions can oxidize methylpyrazine derivatives to carboxylic acids .

- Methoxy group introduction : Methoxylation via nucleophilic substitution or demethylation of protective groups (e.g., using 6M HCl under reflux) .

- Critical factors : Temperature control (e.g., 90–95°C for oxidation ), solvent selection (e.g., chloroform for sulfonamide coupling ), and purification via silica gel chromatography .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Analytical Workflow :

- NMR : Proton NMR can confirm methoxy (δ ~3.8–4.0 ppm) and methyl substituents (δ ~2.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) is used for purity assessment, especially when tracking byproducts from substitution reactions .

- Elemental Analysis : Combustion analysis (C, H, N) validates molecular formula (e.g., C₇H₉NO₃ for analogous structures ).

Q. What are the known biological activities of pyrazinecarboxylic acid derivatives, and how does the methoxy group modulate these effects?

- Mechanistic Insights :

- NMDA receptor modulation : Methoxy and methyl groups on pyrazine scaffolds influence binding to NMDA receptors, which are critical in synaptic plasticity .

- Antimycobacterial activity : Structural analogs (e.g., 5-methyl derivatives) show potential as antimycobacterial agents via inhibition of cell wall synthesis .

- Methoxy group role : Enhances lipophilicity and metabolic stability, as seen in related vasodilators and lipid-lowering drugs .

Advanced Research Questions

Q. How can conflicting data on reaction yields for pyrazinecarboxylic acid derivatives be resolved?

- Case Study : Hydrolysis of methyl esters (e.g., methyl 5-chloro-6-methylpyrazine-2-carboxylate) yields 39% product in one study but >90% in others .

- Resolution Strategies :

Reagent purity : Trace water in K₂CO₃ may reduce efficiency; use anhydrous conditions or alternative bases (e.g., NaOH/EtOH) .

Reaction monitoring : Real-time HPLC or TLC to identify incomplete hydrolysis or side reactions .

Alternative pathways : Explore enzymatic hydrolysis (e.g., whole-cell biocatalysis) for higher selectivity .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?

- Formulation Approaches :

- Salt formation : Sodium or potassium salts enhance water solubility (e.g., 95% yield for sodium salts of analogous acids ).

- Co-solvent systems : DMSO/PEG300 or cyclodextrin complexes improve solubility for in vivo assays .

- Prodrug design : Ester prodrugs (e.g., ethyl esters) can increase membrane permeability .

Q. How can computational modeling guide the design of novel derivatives targeting specific enzymes or receptors?

- Methodology :

- Docking studies : Use crystal structures of target proteins (e.g., NMDA receptors) to predict binding interactions of methoxy and carboxylic acid groups .

- QSAR models : Correlate substituent electronic effects (e.g., Hammett σ values for methoxy groups) with biological activity .

- DFT calculations : Optimize geometry for stability and synthetic feasibility .

Methodological Challenges and Innovations

Q. What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?

- Key Issues :

- Low yields in ester hydrolysis : Replace batch processing with flow chemistry for better temperature and mixing control .

- Purification bottlenecks : Switch from column chromatography to recrystallization or membrane-based solvent extraction (MBSE) .

- Innovations :

- Catalytic demethylation : Use BBr₃ or enzymatic demethylation for selective methoxy group removal .

Q. How do structural analogs (e.g., 5-chloro or 5-hydroxy derivatives) inform SAR studies for this compound?

- Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.